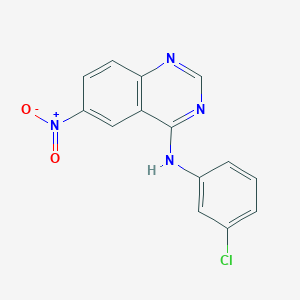

N-(3-chlorophenyl)-6-nitroquinazolin-4-amine

Description

Properties

CAS No. |

153436-72-7 |

|---|---|

Molecular Formula |

C14H9ClN4O2 |

Molecular Weight |

300.70 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C14H9ClN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18) |

InChI Key |

USAMIYATKINXLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(3-chlorophenyl)-6-nitroquinazolin-4-amine is a compound within the quinazoline family, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: CHClNO

Molecular Weight: 296.69 g/mol

CAS Number: 162012-67-1

Structure

The structure of this compound includes a nitro group at the 6-position and a chlorophenyl group at the N-position, contributing to its unique properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Notably, this compound has demonstrated efficacy against various cancer cell lines.

Case Study: Photodynamic Therapy

A study investigated the photodynamic effects of quinazoline derivatives, revealing that this compound exhibited significant photodestructive activity against melanoma cell lines (A375) and glioblastoma cells (U87MG and T98G) when combined with UVA irradiation. The mechanism was linked to the generation of reactive oxygen species (ROS), which induced apoptosis in cancer cells .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A375 | 5.2 | ROS generation |

| U87MG | 7.8 | Apoptosis induction |

| T98G | 6.5 | DNA damage |

Antibacterial Activity

Quinazolines are also recognized for their antibacterial properties. This compound has shown effectiveness against resistant bacterial strains, potentially serving as a lead compound for antibiotic development.

The antibacterial mechanism is hypothesized to involve interference with bacterial DNA replication and transcription processes. The compound's ability to target specific enzymes involved in these pathways has been suggested as a key factor in its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group is crucial for enhancing its reactivity and biological interactions.

| Substituent | Effect on Activity |

|---|---|

| Nitro group (−NO) | Increases cytotoxicity |

| Chlorophenyl group | Enhances binding affinity |

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that includes the formation of the quinazoline core followed by substitution reactions to introduce the chlorophenyl and nitro groups.

Synthetic Route

- Formation of Quinazoline Core : Starting from anthranilic acid derivatives.

- Substitution Reactions : Introduction of the nitro group via nitration reactions.

- Final Amine Formation : Reaction with chlorophenyl amines.

Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or quinazoline core, impacting physicochemical and biological properties:

*Estimated based on structural analogs.

Key Observations :

- Electron-Withdrawing Groups : The 6-nitro group is conserved across analogs, enhancing electrophilicity and interaction with biological targets .

- Halogen Effects: Chlorine (3-Cl) and fluorine (4-F) in 3d improve target selectivity compared to the 3-Cl-only substituent in the target compound .

- Solubility Modifiers : Addition of tetrahydrofuran-3-yl (THF) or methoxy groups (e.g., 7-methoxy in ) enhances aqueous solubility, critical for bioavailability .

Preparation Methods

Quinazoline Ring Formation via Anthranilic Acid Derivatives

The quinazoline core is traditionally synthesized from anthranilic acid derivatives. For N-(3-chlorophenyl)-6-nitroquinazolin-4-amine, a two-step approach is employed:

- Nitration of Anthranilic Acid : Anthranilic acid is nitrated at position 6 using concentrated nitric acid in sulfuric acid, yielding 6-nitroanthranilic acid.

- Cyclization with 3-Chlorophenylguanidine : The nitrated anthranilic acid reacts with 3-chlorophenylguanidine in refluxing acetic acid, forming the quinazoline ring via cyclodehydration.

Key Considerations :

- Nitration must occur before cyclization to avoid side reactions at reactive positions.

- Yields are moderate (50–65%) due to competing decomposition pathways under acidic conditions.

Nucleophilic Aromatic Substitution (SNAr)

Chloride Displacement at Position 4

A high-yielding method involves substituting a chlorine atom at position 4 of 4-chloro-6-nitroquinazoline with 3-chloroaniline (Figure 1):

Procedure :

- Synthesis of 4-Chloro-6-nitroquinazoline :

- Amination with 3-Chloroaniline :

Mechanistic Insight :

The electron-deficient quinazoline ring facilitates SNAr at position 4, where the nitro group at position 6 further activates the substrate toward nucleophilic attack.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Condensation | HNO3, H2SO4; Acetic acid, reflux | 50–65% | Simple starting materials | Low yield, multiple steps |

| SNAr | POCl3, Et3N, THF, 60°C | 78–85% | High regioselectivity | Requires POCl3 handling |

| Ullmann Coupling | CuI, Cs2CO3, DMSO, 110°C | 60–70%* | Single-step, versatile | Not yet demonstrated for this target |

*Theorized based on analogous reactions.

Optimization and Scale-Up Strategies

Solvent and Temperature Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.